

# Spectroscopic Profile of Praeroside: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Praeroside*

Cat. No.: *B15139232*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Praeroside**, a phenylpropanoid glycoside. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. All data is compiled from peer-reviewed scientific literature, and detailed experimental protocols are provided for reproducibility.

## Chemical Structure and Properties

**Praeroside** is identified by the Chemical Abstracts Service (CAS) number 155969-61-2. Its chemical structure, molecular formula, and other key properties are summarized below.

Chemical Structure:

- IUPAC Name: 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
- Molecular Formula:  $C_{16}H_{22}O_8$
- Molecular Weight: 342.34 g/mol

## Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **Praeroside**.

## <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Data of **Praeroside** (500 MHz, CD<sub>3</sub>OD)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.63	d	2.0
5	7.12	d	8.5
6	7.58	dd	8.5, 2.0
7	3.03	q	7.0
8	1.15	t	7.0
OMe-3	3.92	s	
1'	5.01	d	7.5
2'	3.52	m	
3'	3.48	m	
4'	3.44	m	
5'	3.45	m	
6'a	3.91	dd	12.0, 2.0
6'b	3.73	dd	12.0, 5.5

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Data of **Praeroside** (125 MHz, CD<sub>3</sub>OD)

Position	Chemical Shift ( $\delta$ , ppm)
1	131.5
2	110.8
3	155.0
4	152.1
5	113.4
6	124.7
7	202.5
8	32.1
9	8.8
OMe-3	56.7
1'	103.1
2'	75.0
3'	78.0
4'	71.6
5'	78.2
6'	62.8

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of **Praeroside**

Ionization Mode	[M+H] <sup>+</sup>	[M+Na] <sup>+</sup>
m/z	343	365

## Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Data of **Praeroside**

Functional Group	Wavenumber (cm <sup>-1</sup> )
OH (hydroxyl)	3380
C=O (carbonyl)	1670
C=C (aromatic)	1590, 1515

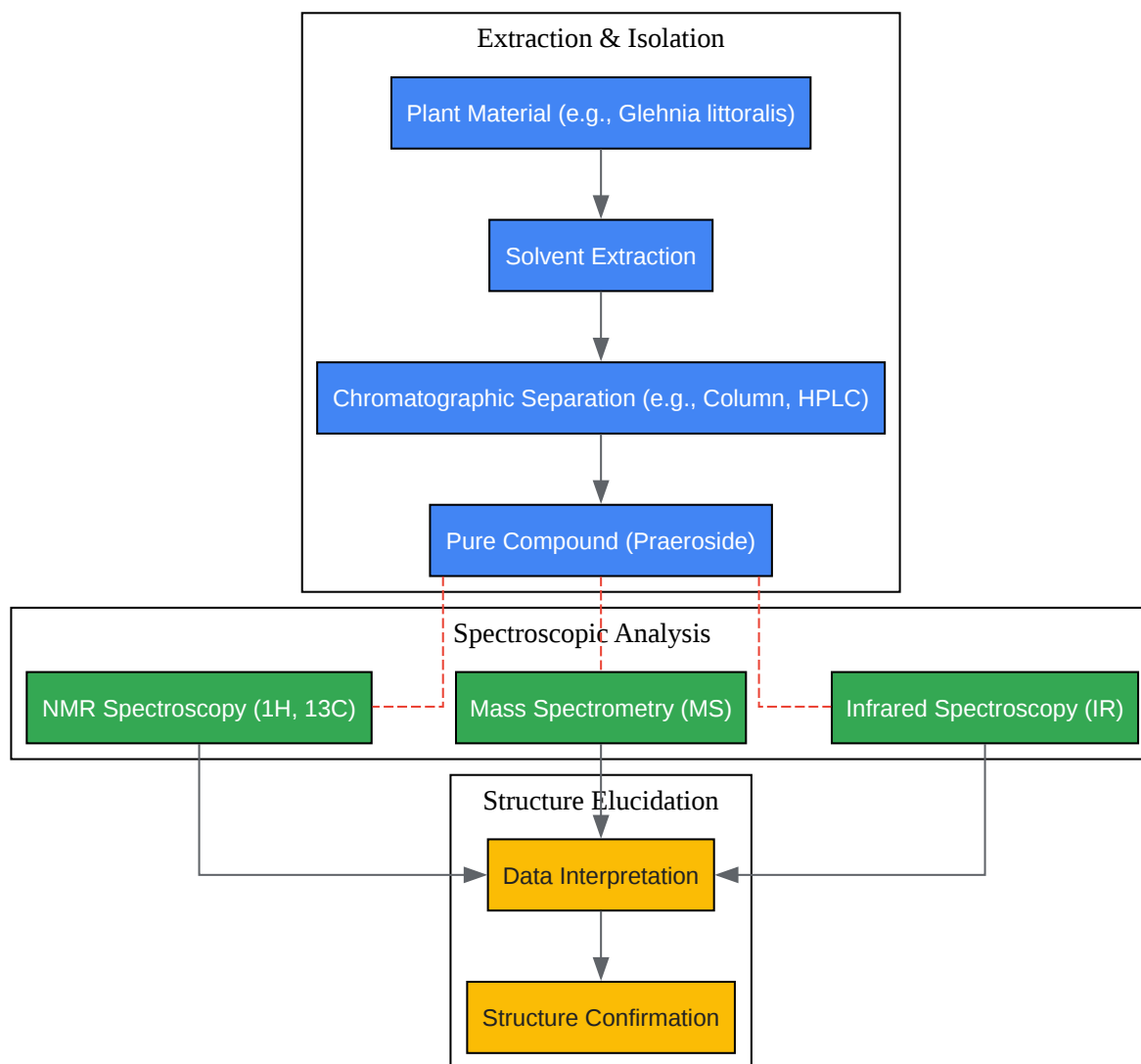
## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

- **NMR Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. The solvent used was methanol-d<sub>4</sub> (CD<sub>3</sub>OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
- **Mass Spectrometry:** High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- **Infrared Spectroscopy:** The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Praeroside**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Praeroside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15139232#spectroscopic-data-of-praeroside-nmr-ms-ir\]](https://www.benchchem.com/product/b15139232#spectroscopic-data-of-praeroside-nmr-ms-ir)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)